1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride
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Overview
Description
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity with many chemicals. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE likely involves multiple steps, including the introduction of fluorine and iodine atoms into the molecular structure. Common methods for introducing fluorine atoms include fluorination reactions using reagents such as sulfur tetrafluoride or hydrogen fluoride. Iodine atoms can be introduced through halogen exchange reactions or direct iodination.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. Safety measures are critical due to the hazardous nature of the reagents and the potential for toxic byproducts.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE may undergo various chemical reactions, including:
Substitution Reactions: Fluorine and iodine atoms can be substituted with other halogens or functional groups.
Oxidation and Reduction: The compound may participate in redox reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The double bond in the butenyloxy group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Addition: Reagents like hydrogen gas (in the presence of a catalyst) or halogens.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce iodinated sulfonyl fluorides with altered oxidation states.
Scientific Research Applications
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: Potential use in biochemical studies involving fluorinated analogs of biological molecules.
Medicine: Investigation as a potential pharmaceutical agent or diagnostic tool due to its unique chemical properties.
Industry: Use in the production of high-performance materials, such as fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE would depend on its specific application. In general, fluorinated compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The presence of iodine may also influence its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound used as a refrigerant.
Perfluorooctanesulfonyl fluoride: A fluorinated sulfonyl fluoride with applications in the production of surfactants and stain repellents.
Iodotrifluoromethane: A fluorinated compound with iodine, used in organic synthesis.
Uniqueness
1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE is unique due to its combination of fluorine and iodine atoms, which impart distinct chemical properties. The presence of multiple fluorine atoms enhances its thermal stability and resistance to oxidation, while the iodine atom provides opportunities for further functionalization and reactivity.
Properties
CAS No. |
124887-86-1 |
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Molecular Formula |
C6H2F9IO3S |
Molecular Weight |
452.04 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobut-3-enoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H2F9IO3S/c7-3(8,1-2-16)4(9,10)19-5(11,12)6(13,14)20(15,17)18/h1-2H |
InChI Key |
RQIDOKQOLLICEA-UHFFFAOYSA-N |
Canonical SMILES |
C(=CI)C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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